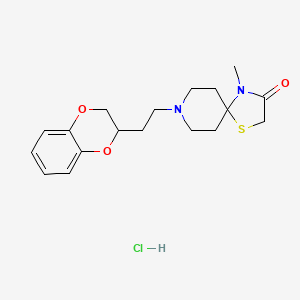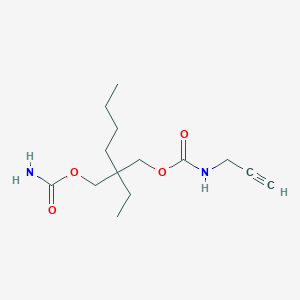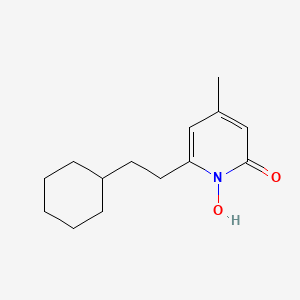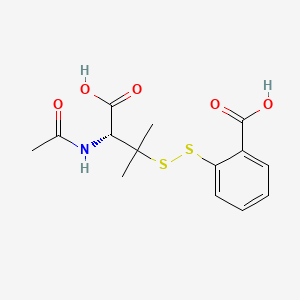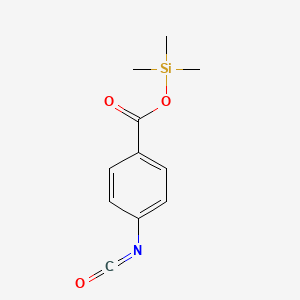
Trimethylsilyl 4-isocyanatobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 4-isocyanatobenzoate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trimethylsilyl group attached to a 4-isocyanatobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylsilyl 4-isocyanatobenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-isocyanatobenzoate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the isocyanate group .
Another method involves the use of trimethylsilyldiazomethane as a reagent. This method is advantageous due to the stability and safety of trimethylsilyldiazomethane compared to traditional diazomethane .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow microreactor systems has also been explored to enhance reaction efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 4-isocyanatobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across multiple bonds.
Cycloaddition Reactions: It can undergo cycloaddition reactions with dienophiles and other reactive species.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are often used.
Cycloaddition: Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione are used under controlled conditions.
Major Products Formed
Substitution: Products include various silyl ethers and silanes.
Hydrosilylation: Products are typically organosilicon compounds with added functional groups.
Cycloaddition: Products include cyclic compounds with enhanced stability and reactivity.
Applications De Recherche Scientifique
Trimethylsilyl 4-isocyanatobenzoate has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing silyl groups into organic molecules, facilitating further functionalization.
Materials Science: Employed in the synthesis of advanced materials with unique properties, such as polymers and coatings.
Pharmaceuticals: Utilized in the synthesis of bioactive compounds and drug intermediates.
Analytical Chemistry: Used in gas chromatography-mass spectrometry (GC-MS) for the derivatization of analytes.
Mécanisme D'action
The mechanism of action of trimethylsilyl 4-isocyanatobenzoate involves the reactivity of the isocyanate group and the trimethylsilyl group. The isocyanate group can react with nucleophiles such as amines to form ureas, while the trimethylsilyl group can undergo substitution or addition reactions. These reactions are facilitated by the electronic and steric properties of the trimethylsilyl group, which can stabilize reactive intermediates and transition states .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-isocyanatobenzoate: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Trimethylsilyl Chloride: Used as a reagent for introducing trimethylsilyl groups but lacks the isocyanate functionality.
N-Methyl-N-trimethylsilyl-trifluoroacetamide: Used in analytical chemistry for derivatization but has different functional groups and applications.
Uniqueness
Trimethylsilyl 4-isocyanatobenzoate is unique due to the combination of the trimethylsilyl and isocyanate groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in both academic and industrial research .
Propriétés
Numéro CAS |
30354-16-6 |
|---|---|
Formule moléculaire |
C11H13NO3Si |
Poids moléculaire |
235.31 g/mol |
Nom IUPAC |
trimethylsilyl 4-isocyanatobenzoate |
InChI |
InChI=1S/C11H13NO3Si/c1-16(2,3)15-11(14)9-4-6-10(7-5-9)12-8-13/h4-7H,1-3H3 |
Clé InChI |
IBKZWJVDAXHXDJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=O)C1=CC=C(C=C1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


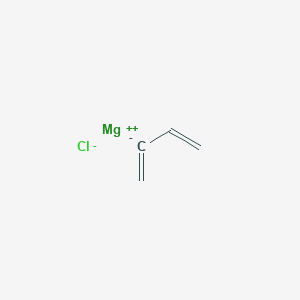
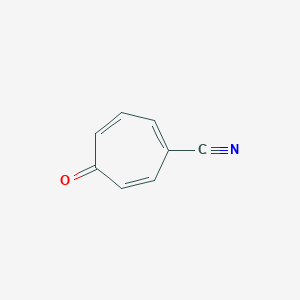
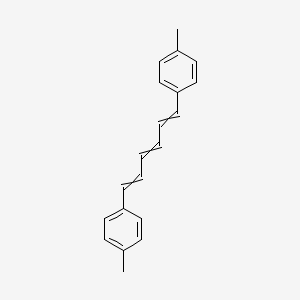
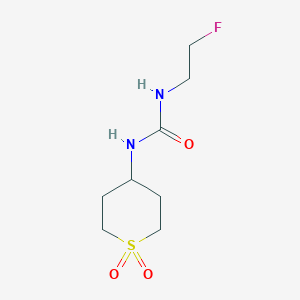
![N,N-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14688851.png)
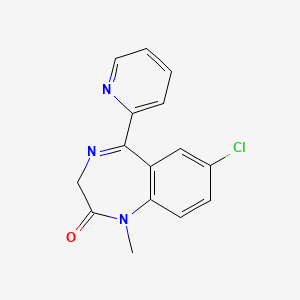
![Ethyl 4-[(1,2,3,4-tetrahydroquinolin-2-ylmethyl)amino]benzoate](/img/structure/B14688856.png)
![Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene](/img/structure/B14688861.png)
